![molecular formula C18H36N2O14Pt B12891238 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-64-3](/img/structure/B12891238.png)
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O¹, [SP-4-2-(1S-trans)]) (hereafter referred to by its common research name SM-11355 or Miriplatin) is a lipophilic platinum(II) complex designed for targeted cancer therapy. Its structure features a (1R,2R)-1,2-cyclohexanediamine (DACH) carrier ligand and two myristate (tetradecanoato) leaving groups, forming a cis-configured complex with stereochemical specificity ([SP-4-2-(1R-trans)]) . Developed for transarterial chemoembolization (TACE) in hepatocellular carcinoma (HCC), SM-11355 is suspended in Lipiodol, an oily contrast agent, to enhance localized drug retention in hepatic tumors while minimizing systemic toxicity . Preclinical studies demonstrate its ability to form platinum-DNA adducts and induce apoptosis in HCC models, with reduced nephrotoxicity compared to traditional platinum agents like cisplatin (CDDP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: It can also be reduced, which may alter its coordination environment.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like chloride ions or other organic ligands
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction may yield lower oxidation state complexes .
Scientific Research Applications
Drug Delivery Systems
Recent studies have investigated the use of polymeric micelles as carriers for Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]. These micelles encapsulate the platinum complex, enhancing its stability and targeting ability:
- Biodistribution Studies : In vivo experiments demonstrated that micelles loaded with this platinum compound showed a 20-fold increase in accumulation at tumor sites compared to free oxaliplatin. This targeted delivery resulted in significantly enhanced antitumor efficacy with reduced side effects .
- Controlled Release Mechanisms : The micelles were designed to release the drug in a controlled manner over time, which is crucial for maintaining therapeutic concentrations while minimizing toxicity .
Efficacy Against Resistant Tumors
Research indicates that the platinum complex can effectively target oxaliplatin-resistant cancer cell lines:
- Cytotoxicity Tests : Platinum complexes containing D-gluconate ligands exhibited comparable or superior cytotoxic activity against resistant ovarian and colon carcinoma cell lines when compared to traditional cisplatin and oxaliplatin .
- Metabolic Stress Induction : Some derivatives were found to induce metabolic stress in resistant cells, suggesting a novel mechanism of action that circumvents existing resistance pathways .
Comparative Data Table
The following table summarizes key findings from various studies regarding the efficacy and properties of Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] compared to traditional platinum agents.
Mechanism of Action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its ability to coordinate with various ligands. The platinum center can form stable complexes with different molecules, which can alter the reactivity and properties of the compound. This coordination ability is crucial for its applications in catalysis, biological interactions, and therapeutic uses .
Comparison with Similar Compounds
Comparison with Similar Platinum-Based Compounds
Structural and Mechanistic Differences
Resistance Profiles and Cellular Uptake
- SM-11355 vs. Cisplatin: In CDDP-resistant H4-II-E/CDDP cells, SM-11355 retained cytotoxicity (IC₅₀ unchanged), whereas CDDP resistance increased 8.8-fold. This is attributed to SM-11355’s lipophilicity bypassing CDDP resistance mechanisms (e.g., reduced intracellular accumulation) .
- Oxaliplatin vs. Cisplatin: Oxaliplatin’s DACH-platinum adducts distort DNA more effectively than CDDP, evading mismatch repair (MMR) systems and overcoming CDDP resistance . No cross-resistance with CDDP due to distinct DNA binding kinetics .
Pharmacokinetics and Tissue Distribution
Clinical Efficacy in HCC
- SM-11355/Lipiodol : Achieved 42% response rates in preclinical HCC models, with sustained platinum release enhancing tumor apoptosis .
- CDDP/Lipiodol: Limited by systemic toxicity and lower response rates (15–30%) in advanced HCC .
Research Findings and Limitations
- SM-11355 Advantages :
- Limitations: Limited clinical data compared to Oxaliplatin and Carboplatin. Requires specialized administration (TACE) for optimal efficacy .
Biological Activity
Platinum-based compounds have garnered significant attention in the field of medicinal chemistry, particularly for their anticancer properties. The compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is a novel platinum(IV) complex that combines the coordination of D-gluconate with a chiral diamine ligand. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of platinum complexes typically involves the coordination of platinum(II) with various ligands. The specific compound under discussion features a platinum(IV) center coordinated to two D-gluconate ligands and a 1,2-cyclohexanediamine backbone. This unique structure enhances its solubility and biological interactions compared to traditional platinum(II) drugs like cisplatin.
The biological activity of platinum complexes is primarily attributed to their ability to bind DNA and interfere with cellular processes such as replication and transcription. The mechanism of action for this specific compound includes:
- DNA Binding : The platinum center forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication.
- Cellular Uptake : Studies indicate that the lipophilicity of the complex significantly influences its cellular uptake. For instance, complexes with D-gluconate ligands demonstrated increased cellular accumulation compared to their non-glycosylated counterparts .
Table 1: Cellular Uptake of Platinum Complexes
Complex | Cellular Uptake (ng Pt/10^6 cells) at 0.1 μM/24 h | Cellular Uptake at 1 μM/6 h | Cellular Uptake at 10 μM/6 h |
---|---|---|---|
Compound 1 | 4.4 ± 0.5 | 13 ± 3 | 72 ± 2 |
Compound 2 | 2.2 ± 0.2 | 6.2 ± 0.3 | 47 ± 2 |
Compound 3 | 3.6 ± 0.2 | 9.6 ± 0.8 | 61 ± 8 |
Compound 4 | 3.9 ± 0.3 | 11 ± 2 | 82 ± 7 |
Cisplatin | 0.3 ± 0.1 | 2.3 ± 0.3 | 10 ± 3 |
This table illustrates how the presence of D-gluconate ligands enhances the cellular uptake of platinum complexes compared to traditional cisplatin.
Antitumor Efficacy
Research has shown that the compound exhibits significant antitumor activity against various cancer cell lines, including HeLa and A2780 cells . The cytotoxicity is attributed not only to DNA binding but also to the modulation of metabolic pathways within cancer cells.
- Case Study : In vitro studies demonstrated that the compound's IC50 values ranged from 11 µM in MCF-7 cells to 26 µM in A2780 cells, indicating promising therapeutic potential .
Side Effects and Toxicity
While platinum-based drugs are effective in treating cancer, they are also associated with notable side effects such as nephrotoxicity and neurotoxicity. Studies on related compounds suggest that modifications in ligand structure can mitigate these adverse effects while maintaining efficacy .
Q & A
Q. Basic: What analytical methods are recommended for assessing the purity and impurity profiles of platinum-cyclohexanediamine complexes?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, particularly for detecting related platinum complexes (e.g., oxaliplatin impurities). A validated method involves preparing a standard solution of USP Oxaliplatin Related Compound A RS (1.5 µg/mL) and comparing retention times and peak areas with the sample solution. Calculations must account for molecular weight differences between the analyte and reference standards . For metal impurities, inductively coupled plasma mass spectrometry (ICP-MS) is recommended due to its sensitivity for detecting residual platinum or heavy metals.
Q. Advanced: How can conflicting data on isomer-dependent biological activity be resolved in platinum-cyclohexanediamine complexes?
Answer:
Contradictions often arise from incomplete isomer characterization during synthesis. To resolve this:
- Stereochemical confirmation: Use X-ray crystallography or circular dichroism (CD) spectroscopy to verify the [SP-4-2-(1S-trans)] configuration, as minor stereochemical deviations (e.g., cis vs. trans) significantly alter reactivity .
- Biological assays: Compare cytotoxicity profiles across cancer cell lines (e.g., colon vs. ovarian) under standardized conditions (pH 7.4 vs. 5.5) to isolate isomer-specific effects .
- Computational modeling: Apply density functional theory (DFT) to predict ligand binding affinities and correlate with experimental IC50 values .
Q. Basic: What safety protocols are critical for handling platinum-cyclohexanediamine complexes in laboratory settings?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Engineering controls: Use fume hoods for weighing and synthesis to minimize inhalation of airborne particles (GHS H335) .
- First aid: Immediate rinsing with water for 15 minutes is required for skin/eye exposure, followed by medical consultation .
Q. Advanced: How can pH-dependent release kinetics of platinum-cyclohexanediamine complexes from nanoparticle carriers be optimized?
Answer:
- Polymer selection: Use pH-responsive polymers (e.g., poly(isobutylene-alt-maleic anhydride)) that degrade in acidic environments (pH 5.5, mimicking lysosomes) to enhance drug release .
- Kinetic profiling: Perform dialysis under simulated physiological (pH 7.4) and endosomal (pH 5.5) conditions, quantifying platinum release via ICP atomic absorption spectrometry at intervals (e.g., 0, 6, 24, 48 hours) .
- Stability testing: Monitor nanoparticle integrity using dynamic light scattering (DLS) to ensure no premature leakage at neutral pH.
Q. Basic: What synthetic strategies minimize byproduct formation during the preparation of D-gluconato-platinum complexes?
Answer:
- Ligand exchange control: React platinum precursors (e.g., dichloro(1,2-cyclohexanediamine)platinum(II)) with D-gluconic acid in a 1:2 molar ratio under inert atmosphere (N2/Ar) to prevent oxidation .
- Temperature modulation: Maintain reaction temperatures below 40°C to avoid decomposition of the gluconato ligand .
- Purification: Use size-exclusion chromatography (SEC) to separate unreacted ligands and platinum aggregates .
Q. Advanced: How do structural modifications to the cyclohexanediamine ligand affect the compound’s mechanism of action?
Answer:
- Steric effects: Bulky substituents (e.g., tert-butyl groups) on the cyclohexanediamine ring reduce DNA adduct formation but enhance selectivity for cancer cell membranes .
- Electronic effects: Electron-withdrawing groups (e.g., nitro) on the ligand increase platinum’s electrophilicity, accelerating DNA cross-linking but potentially raising toxicity .
- Chirality: The [1S-trans] configuration improves cellular uptake via organic cation transporters (OCTs) compared to cis isomers, as shown in comparative uptake assays using radiolabeled ¹⁹⁵Pt .
Q. Basic: What stability tests are essential for long-term storage of platinum-cyclohexanediamine complexes?
Answer:
- Thermal stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>300°C for most complexes) .
- Hygroscopicity testing: Store samples under inert gas (argon) in sealed vials with desiccants to prevent hydrolysis, as indicated by NMR-monitored degradation studies .
- Light sensitivity: Use amber glassware or aluminum foil wrapping to protect against photolytic decomposition .
Q. Advanced: How can computational tools predict the ecological toxicity of platinum-cyclohexanediamine complexes?
Answer:
- QSAR modeling: Apply quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential (log BCF) and soil mobility (Koc) based on molecular descriptors like octanol-water partition coefficients (log P) .
- Ecotoxicity assays: Use Daphnia magna acute toxicity tests (48-hour LC50) to validate predictions, as platinum complexes often exhibit moderate aquatic toxicity (LC50 ~10 mg/L) .
Properties
CAS No. |
82310-64-3 |
---|---|
Molecular Formula |
C18H36N2O14Pt |
Molecular Weight |
699.6 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2 |
InChI Key |
BNPLXCJQOYDPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.